2-Propenamide, 3-phenyl-N-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-
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Overview
Description
(2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE is a synthetic organic compound that features a unique adamantane moiety linked to a phenylprop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is synthesized through the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution at 110°C for 16-18 hours.
Coupling Reaction: The adamantane derivative is then coupled with a suitable halide or ester to form the intermediate compound.
Amidation: The intermediate is reacted with 3-phenylprop-2-enamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The phenylprop-2-enamide part can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
(2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug delivery agent due to the stability and lipophilicity of the adamantane moiety.
Materials Science: Used in the synthesis of high-energy fuels and oils, as well as in the development of thermally stable polymers.
Biological Studies: Its derivatives are studied for their bioactive properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to cell signaling, inflammation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted Adamantane Derivatives: These compounds share the adamantane core but differ in their substituents.
Unsaturated Adamantane Derivatives: These include compounds with double bonds or multiple side-chain bonds.
Uniqueness
(2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of the adamantane moiety with a phenylprop-2-enamide structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H29NO2 |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
(E)-N-[2-(1-adamantyloxy)propyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H29NO2/c1-16(15-23-21(24)8-7-17-5-3-2-4-6-17)25-22-12-18-9-19(13-22)11-20(10-18)14-22/h2-8,16,18-20H,9-15H2,1H3,(H,23,24)/b8-7+ |
InChI Key |
AIIFTUZCMSIDSX-BQYQJAHWSA-N |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)OC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)OC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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